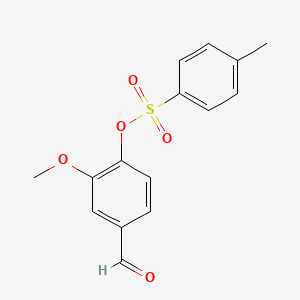
4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate involves multi-step reactions starting from basic aromatic compounds. In one study, a series of sulfonamides were synthesized from 4-methoxyphenethylamine. The process began with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule. This molecule was then further reacted with various alkyl/aralkyl halides to produce a range of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides. The structural characterization of these derivatives was confirmed using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis .
Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of related compounds, such as α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile, which exists in multiple polymorphic forms. These forms include three trans configurations and one cis configuration. The study of these polymorphs has revealed insights into their stability and potential for non-linear optical applications due to their second-order nonlinear optical behavior .
Chemical Reactions Analysis
The chemical reactivity of these compounds is demonstrated by their ability to undergo phase transformations under certain conditions. For instance, one of the polymorphic forms of α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile undergoes a phase transformation upon heating, and mechanical damage can initiate a phase transformation between other forms. These transformations are indicative of the reactivity and stability of the molecular structures under different physical conditions .
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as melting points and phase stability, have been studied using calorimetric methods. For example, the most stable polymorph of α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile has a melting point of 164.5 °C. The stability of the polymorphs varies with temperature, and their indefinite stability at room temperature makes them candidates for further development in applications like non-linear optics .
In another study, the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was achieved through a three-step procedure with an overall yield of 65%. The structural determination of the product was performed using 1H and 13C NMR, HRMS, and IR, which are essential techniques for confirming the identity and purity of such chemical compounds .
科学的研究の応用
Supramolecular Assembly and Noncovalent Interactions
4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is studied for its role in supramolecular assembly, particularly focusing on the operational role of noncovalent interactions like hydrogen bonds, halogen bonds, and π-π interactions in solid-state structures. Research has delved into the synthesis of this compound and similar ones, analyzing their crystal structures and the significance of halogen-bonding interactions, which are crucial for understanding their solid-state crystal structures. These studies utilize density functional theory (DFT) calculations and other molecular theories to characterize and confirm the stabilizing nature of these interactions in the compounds (Andleeb et al., 2018).
Synthesis and Characterization
The compound has been synthesized through various procedures, starting from commercially available materials. Its structures have been determined using techniques like NMR, HRMS, and IR, showcasing its relevance in chemical synthesis and the importance of understanding its structural components for further application in research and development (Pan et al., 2020).
Antimicrobial and Anticancer Properties
Related sulfones and sulfonic acid esters, including compounds similar to 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate, have been examined for their selective antimalarial and anticancer properties. These studies provide insight into the potential therapeutic applications of these compounds and their relevance in the development of new treatments (Betts et al., 2006).
Corrosion Inhibition
The compound and its derivatives have been investigated for their inhibitory action on the corrosion of metals like aluminum in acidic mediums. These studies involve techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), providing valuable data on the compound's efficiency as a corrosion inhibitor and the mechanisms involved in this process (Ehsani et al., 2015; Ehsani & Shiri, 2016).
Molecular Docking and Computational Approaches
4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate and its analogs have been subjects of in vitro, in silico, and computational studies. These studies involve synthesis, characterization, and the analysis of properties like antimicrobial activity. Molecular docking simulations are performed to understand the interactions at the molecular level, providing insights into the potential applications of these compounds in various fields (Murugavel et al., 2017).
特性
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-11-3-6-13(7-4-11)21(17,18)20-14-8-5-12(10-16)9-15(14)19-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVNIQOBWMMUIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365818 |
Source


|
| Record name | 4-formyl-2-methoxyphenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate | |
CAS RN |
246224-09-9 |
Source


|
| Record name | 4-formyl-2-methoxyphenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the spatial arrangement of the vanillin group in 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate?
A1: The vanillin group in 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is not coplanar with the benzene ring. Instead, it forms a dihedral angle of 42.17° with the benzene ring []. This information is derived from the crystallographic data obtained during the study.
Q2: How does 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate arrange itself in solid state?
A2: The molecules of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate interact with each other through weak non-classical C—H⋯O hydrogen bonds. These interactions lead to the formation of a two-dimensional network in the crystal structure [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

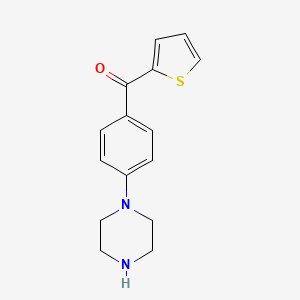
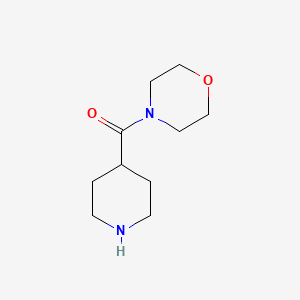
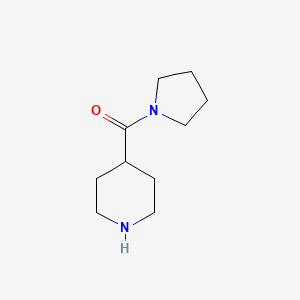
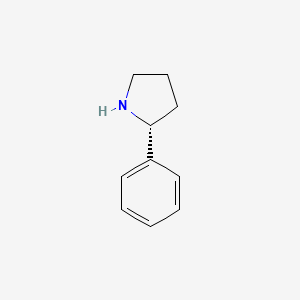
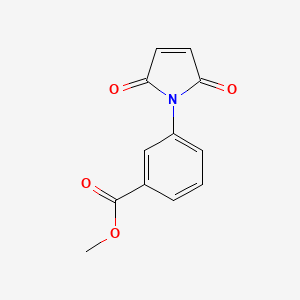
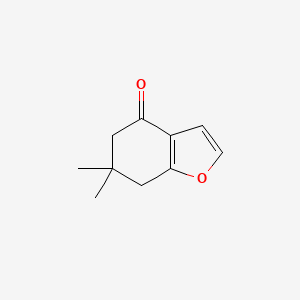

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)
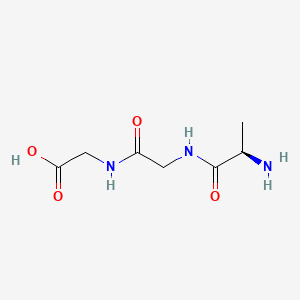
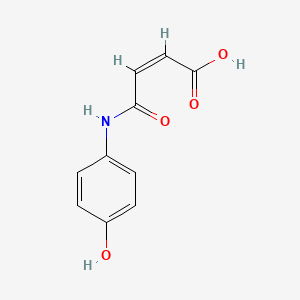
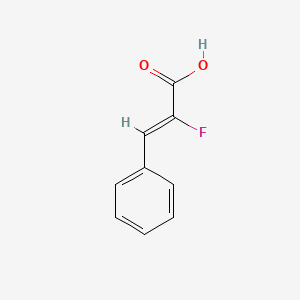
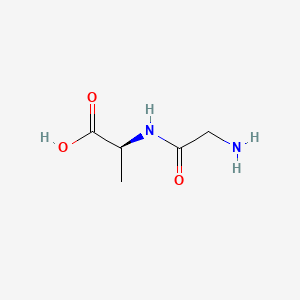

![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)